

Application Notes and Protocols: Mass Spectrometry for ITK Degradar Proteomics

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Compound of Interest

Compound Name: *ITK degrader 1*

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Abstract

Targeted protein degradation using technologies like proteolysis-targeting chimeras (PROTACs) has emerged as a powerful strategy in drug discovery. Interleukin-2-inducible T-cell kinase (ITK), a key enzyme in T-cell receptor (TCR) signaling, is a promising target for therapeutic intervention in T-cell malignancies and autoimmune diseases. This document provides a detailed mass spectrometry-based proteomics protocol for characterizing the effects of ITK degraders, such as "**ITK degrader 1**," on the cellular proteome. The protocol covers cell culture, sample preparation, quantitative mass spectrometry using Tandem Mass Tags (TMT), and data analysis. Additionally, it includes a representative data summary and visualizations of the experimental workflow and the ITK signaling pathway to guide researchers in this field.

Introduction

Interleukin-2-inducible T-cell kinase (ITK) is a non-receptor tyrosine kinase that plays a critical role in T-cell receptor (TCR) signaling, influencing T-cell development, activation, and differentiation. Dysregulation of ITK signaling is implicated in various diseases, making it an attractive therapeutic target.^[1] Targeted degradation of ITK using heterobifunctional degraders offers a novel therapeutic modality to abolish both its enzymatic and scaffolding functions.^{[2][3]}

Quantitative mass spectrometry-based proteomics is an indispensable tool for characterizing the efficacy and specificity of such degraders.^[4] This application note details a robust workflow

for the global proteomic profiling of cells treated with an ITK degrader. The protocol is optimized for Jurkat cells, a human T-lymphocyte cell line commonly used to study T-cell signaling.

Experimental Protocols

This section provides a step-by-step guide for the proteomic analysis of ITK degrader-treated cells.

Cell Culture and Treatment

- **Cell Line:** Jurkat (human acute T-cell leukemia) cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
- **Treatment:** Cells are seeded at a density of 1×10^6 cells/mL and treated with "**ITK degrader 1**" at a final concentration of 100 nM for 5 hours. A vehicle control (e.g., DMSO) is run in parallel.

Cell Lysis and Protein Extraction

- **Harvesting:** Cells are harvested by centrifugation at 500 x g for 5 minutes.
- **Washing:** The cell pellet is washed three times with 10 volumes of ice-cold 50 mM Ammonium Bicarbonate.
- **Lysis:** The cell pellet is resuspended in 5 volumes of RIPA lysis buffer (150 mM NaCl, 50 mM Tris-HCl pH 7.4, 1 mM EDTA, 1% Triton X-100, 1% sodium deoxycholate, 0.1% SDS) supplemented with a protease and phosphatase inhibitor cocktail.
- **Sonication:** The cell lysate is sonicated on ice for 3 cycles of 15 seconds on and 5 seconds off at 20% power to ensure complete lysis and shear nucleic acids.
- **Clarification:** The lysate is centrifuged at 15,000 x g for 15 minutes at 4°C to pellet cell debris. The supernatant containing the protein extract is collected.
- **Quantification:** Protein concentration is determined using a Bradford assay.

Protein Digestion

- **Denaturation and Reduction:** 100 µg of protein from each sample is taken and the volume is adjusted to 100 µL with 50 mM TEAB. 5 µL of 200 mM TCEP is added, and the mixture is incubated at 55°C for 1 hour.
- **Alkylation:** After cooling to room temperature, 5 µL of 375 mM iodoacetamide is added, and the samples are incubated for 30 minutes in the dark at room temperature.
- **Digestion:** Sequencing-grade trypsin is added at a 1:50 (w/w) trypsin-to-protein ratio, and the samples are incubated overnight at 37°C.

Peptide Labeling with Tandem Mass Tags (TMT)

- **TMT Reagent Preparation:** TMTpro™ 18-plex label reagents are equilibrated to room temperature and reconstituted in anhydrous acetonitrile.
- **Labeling Reaction:** 41 µL of the TMT label reagent is added to each 100 µL peptide sample. The reaction is incubated for 1 hour at room temperature.
- **Quenching:** The labeling reaction is quenched by adding 8 µL of 5% hydroxylamine and incubating for 15 minutes.
- **Pooling:** The labeled peptide samples are combined in equal amounts.
- **Desalting:** The pooled sample is desalted using a C18 solid-phase extraction cartridge.

LC-MS/MS Analysis

- **Instrumentation:** The analysis is performed on an Orbitrap Fusion Lumos mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system.
- **Fractionation:** The pooled TMT-labeled peptides are fractionated using basic pH reversed-phase liquid chromatography (RPLC).
- **LC-MS/MS Parameters:** Each fraction is analyzed by acidic pH RPLC-MS/MS.
 - **Column:** Acclaim™ PepMap™ C18 column (75 µm x 15 cm, 2 µm).

- Gradient: A 60-minute gradient of 18-45% buffer B (acetonitrile with 0.1% formic acid) at a flow rate of 0.25 μ L/min.
- MS1 Resolution: 120,000.
- MS2 Resolution: 50,000.
- Collision Energy: Higher-energy collisional dissociation (HCD) with a normalized collision energy of 32%.

Data Analysis

- Software: The raw data files are processed using Proteome Discoverer 2.2 or MaxQuant.
- Database Search: MS/MS spectra are searched against a Swiss-Prot human database.
- Quantification: TMT reporter ion intensities are extracted to determine the relative abundance of proteins across the different conditions.
- Statistical Analysis: Statistical tests (e.g., t-test) are performed to identify proteins with significantly altered abundance upon treatment with the ITK degrader.

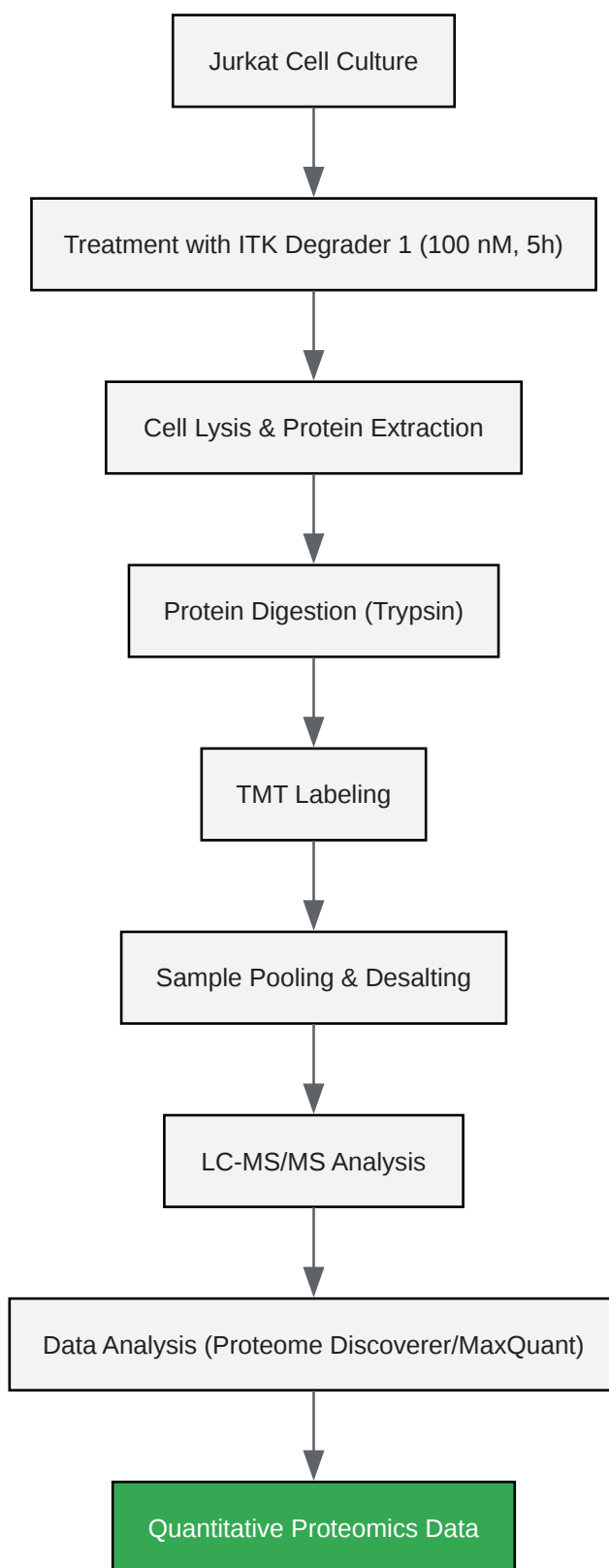
Data Presentation

The following table summarizes hypothetical quantitative proteomics data for an ITK degrader, based on findings for the selective ITK degrader BSJ-05-037. Treatment of MOLT-4 cells with 100 nM of the degrader for 5 hours led to the significant downregulation of ITK and other known targets of the E3 ligase recruiter.

Protein	Gene	Fold Change (Degradar/Vehicle)	p-value
Interleukin-2-inducible T-cell kinase	ITK	-4.0	< 0.001
Ring finger protein 166	RNF166	-2.5	< 0.01
Zinc finger protein 653	ZNF653	-2.1	< 0.01
Zinc finger protein 692	ZNF692	-1.8	< 0.05

Visualizations

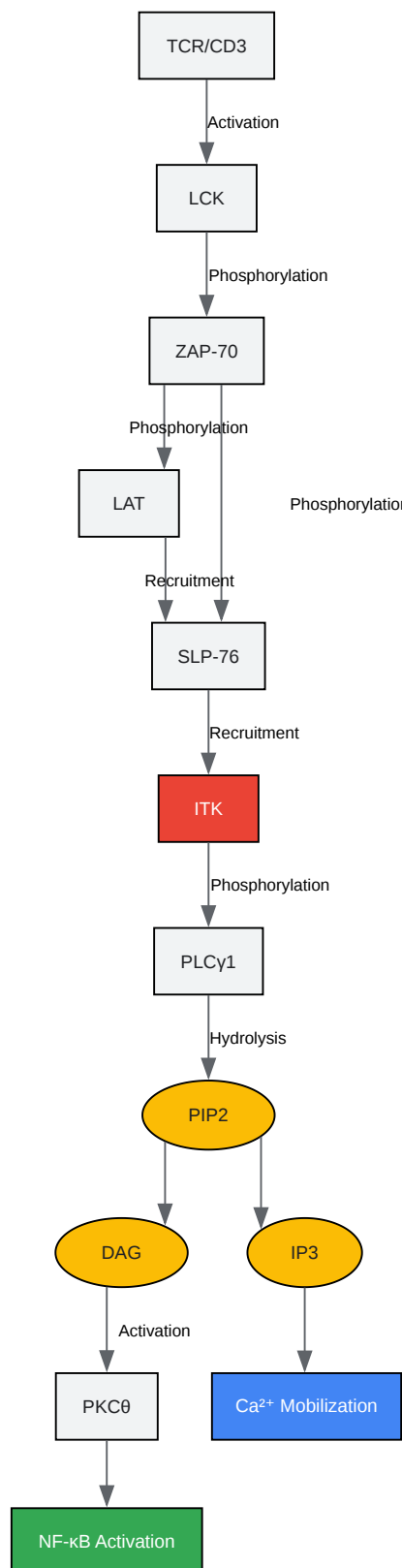
Experimental Workflow



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Caption: Mass spectrometry workflow for ITK degrader proteomics.

ITK Signaling Pathway



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Caption: Simplified ITK signaling pathway downstream of the T-cell receptor.

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